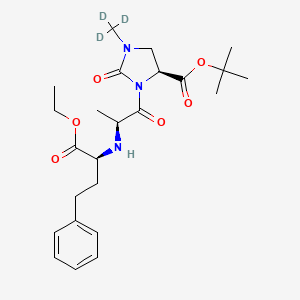

Imidapril tert-butyl ester-d3

Description

The Significance of Stable Isotope-Labeled Compounds in Research Methodologies

The use of stable isotope-labeled compounds is a cornerstone of modern research for several key reasons. Their non-radioactive nature makes them safe to handle and compatible with a wide array of experimental conditions and analytical techniques. creative-proteomics.com This technique allows for the precise tracking and quantification of molecules, providing invaluable insights into metabolic fluxes, reaction kinetics, and the structural characterization of biomolecules. wikipedia.orgsymeres.com

The applications of stable isotope labeling are vast and diverse, spanning numerous scientific disciplines:

Metabolomics: To trace metabolic pathways and understand the dynamics of biosynthesis, remodeling, and degradation of biomolecules. diagnosticsworldnews.comsilantes.com

Proteomics: For the quantitative analysis of proteins and their interactions. diagnosticsworldnews.com

Environmental Science: To track the fate of agrochemicals and other pollutants in the environment. symeres.comsilantes.com

Drug Development: In drug metabolism and pharmacokinetic (DMPK) studies to understand how a drug is absorbed, distributed, metabolized, and excreted. symeres.comnih.gov

The ability to distinguish and quantify labeled compounds from their unlabeled counterparts is typically achieved using highly sensitive analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgdiagnosticsworldnews.com

Fundamental Principles and Applications of Deuteration in Advanced Chemical Research

Deuteration, the substitution of hydrogen (¹H) with its stable isotope deuterium (B1214612) (²H or D), is a particularly powerful application of stable isotope labeling. riconnected.org.au Deuterium is approximately twice as heavy as hydrogen, and this significant mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. marquette.edu This seemingly subtle change has profound implications in chemical research.

The primary principle behind the utility of deuteration is the kinetic isotope effect (KIE) . The stronger C-D bond is more difficult to break, leading to a slower reaction rate when this bond is cleaved in the rate-determining step of a reaction. symeres.com This effect is a powerful tool for elucidating reaction mechanisms.

Key applications of deuteration in advanced chemical research include:

Mechanistic Studies: By observing the change in reaction rate upon deuteration, chemists can determine which bonds are broken during a reaction's transition state. symeres.com

Improving Pharmacokinetic Properties: In medicinal chemistry, selective deuteration of a drug molecule at sites of metabolic oxidation can slow down its breakdown, potentially leading to improved therapeutic efficacy. marquette.eduresearchgate.net

Analytical Standards: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry due to their similar chemical properties but distinct mass.

Recent advancements have led to the development of numerous methodologies for the selective incorporation of deuterium into organic molecules, including hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration. researchgate.net

Contextualizing Imidapril tert-butyl ester-d3 as a Research Tool

This compound is the deuterated form of Imidapril tert-butyl ester. vulcanchem.comscbt.compharmaffiliates.com It serves primarily as a specialized research tool, particularly as an internal standard in bioanalytical studies. The introduction of three deuterium atoms gives it a distinct molecular weight, allowing it to be easily distinguished from the non-deuterated form in complex biological samples using mass spectrometry. vulcanchem.com This is crucial for the accurate quantification of Imidapril and its metabolites in pharmacokinetic and drug metabolism studies.

Chemical and Physical Properties of this compound

The defining characteristic of this compound is the presence of three deuterium atoms, which slightly alters its physical properties compared to its non-deuterated analog.

| Property | Value |

| Molecular Formula | C₂₄H₃₂D₃N₃O₆ |

| Molecular Weight | 464.57 g/mol |

Data sourced from multiple chemical suppliers. scbt.compharmaffiliates.comclearsynth.com

The strategic placement of the deuterium atoms on the methyl group is a key feature of its synthesis. clearsynth.com

Synthesis and Research Applications

The synthesis of this compound is a multi-step process that involves the use of deuterated reagents to introduce the deuterium atoms at a specific position in the molecule. A common synthetic route involves the methylation of a precursor using a deuterated methylating agent. researchgate.net

The primary application of this compound is as an internal standard for the quantitative analysis of Imidapril in biological matrices. Its utility stems from the fact that it behaves almost identically to the unlabeled compound during sample preparation and chromatographic separation, but is easily differentiated by a mass spectrometer. This ensures high accuracy and precision in pharmacokinetic studies.

Structure

3D Structure

Properties

Molecular Formula |

C₂₄H₃₂D₃N₃O₆ |

|---|---|

Molecular Weight |

464.57 |

Synonyms |

(4S)-3-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-(methyl-d3)-2-oxo-4-Imidazolidinecarboxylic Acid 1,1-Dimethylethyl Ester; |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Imidapril Derivatives

Precursor Synthesis Strategies for Imidapril tert-butyl ester

The synthesis of Imidapril tert-butyl ester-d3 necessitates the initial preparation of its non-deuterated precursor, Imidapril tert-butyl ester. This involves a multi-step process that includes the formation of key intermediates and strategic esterification and de-esterification reactions.

Esterification and De-esterification Techniques in Organic Synthesis

Esterification is a fundamental reaction in the synthesis of Imidapril, which is a prodrug that is converted to its active form, imidaprilat, in the body. researchgate.netnih.gov The synthesis of the tert-butyl ester of Imidapril involves the reaction of 3-(benzyloxycarbonyl)-2-oxoimidazolidine-4(S)-carboxylic acid with tert-butanol (B103910) to form the corresponding ester. drugfuture.com This esterification step is crucial for protecting the carboxylic acid group during subsequent reactions.

De-esterification, or the cleavage of the ester group, is equally important. In the synthesis of Imidapril hydrochloride, the tert-butyl group is removed using hydrochloric acid gas in a dioxane-water mixture. drugfuture.com Alternative de-esterification methods have also been explored to improve the stability of the final product. One such method involves the use of sulfuric acid in 1,4-dioxane (B91453), which has been reported to yield a more stable form of Imidapril hydrochloride. semanticscholar.orgslideserve.com The choice of de-esterification agent and conditions is critical to ensure the integrity of the molecule and to avoid unwanted side reactions.

Challenges in Precursor Stability and Optimization

The stability of the precursors and the final compound is a significant consideration in the synthesis of Imidapril. For instance, Imidapril hydrochloride prepared using hydrochloric acid in 1,4-dioxane has been observed to be less stable over time, potentially converting back to its free base form. This highlights the need for optimizing the synthetic process to enhance product stability.

Studies have shown that the stability of Imidapril hydrochloride is influenced by environmental factors such as temperature and humidity. researchgate.net Under stress conditions of high temperature and low humidity, Imidapril hydrochloride can degrade to form a diketopiperazine derivative through dehydration and intramolecular cyclization. nih.gov Therefore, careful control of reaction and storage conditions is essential to minimize degradation and ensure the purity of the final product.

Deuteration Techniques and Isotopic Exchange Approaches

The introduction of deuterium (B1214612) into the Imidapril molecule can be achieved through various deuteration techniques. The choice of method depends on the desired position of the deuterium label and the availability of deuterated starting materials.

Site-Specific Deuterium Incorporation Methodologies

Site-specific deuteration allows for the precise placement of deuterium atoms at specific positions within a molecule. This is particularly important for studying metabolic pathways and for enhancing the metabolic stability of a drug at known sites of metabolism. arizona.educlearsynth.com Various methods have been developed for site-specific deuterium incorporation, including:

Hydrogen-Deuterium (H-D) Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as D2O, often under basic or acidic conditions. nih.govchemrxiv.org

Reduction with Deuterated Reagents: The use of deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD4), can introduce deuterium atoms at specific functional groups. nih.govchemrxiv.org

Catalytic Deuteration: Transition metal catalysts can be used to facilitate the addition of deuterium gas (D2) across double or triple bonds. simsonpharma.com

Enzymatic Methods: Enzymes can be employed to selectively incorporate deuterium into specific sites of a molecule with high stereoselectivity. wisc.edu

Utilization of Deuterated Reagents and Deuterium Sources

The synthesis of deuterated compounds often relies on the use of deuterated reagents and solvents. simsonpharma.commyuchem.com Common deuterium sources include heavy water (D2O) and deuterated solvents. libretexts.orggoogle.com Deuterated reagents, such as deuterated aldehydes and isonitriles, can be used in multicomponent reactions to generate a diverse array of deuterated products. arizona.edunih.govbeilstein-archives.org

The synthesis of this compound would likely involve the use of a deuterated precursor or a deuteration step at a suitable stage in the synthetic sequence. For example, a deuterated starting material could be carried through the synthetic route to yield the final deuterated product.

Purification and Analytical Characterization Methodologies for Deuterated Compounds

The purification and analytical characterization of deuterated compounds are essential to ensure their isotopic purity and chemical integrity. nih.gov

High-performance liquid chromatography (HPLC) is a widely used technique for the purification and analysis of pharmaceutical compounds, including Imidapril and its derivatives. nih.govchemicalsknowledgehub.com HPLC can be used to separate the deuterated compound from its non-deuterated counterpart and other impurities.

Mass spectrometry (MS) is a powerful tool for determining the isotopic enrichment of a deuterated compound. chemicalsknowledgehub.comnih.govnaturesfingerprint.com High-resolution mass spectrometry can accurately measure the mass difference between the deuterated and non-deuterated molecules, allowing for the quantification of the deuterium incorporation.

Nuclear magnetic resonance (NMR) spectroscopy is another critical technique for the characterization of deuterated compounds. nih.govresearchgate.net While deuterium itself is not directly observed in standard 1H NMR, its presence can be inferred from the disappearance of proton signals at the site of deuteration. 2H NMR can also be used to directly observe the deuterium nuclei.

The combination of these analytical techniques is crucial for confirming the structure, purity, and isotopic labeling of this compound.

Advanced Analytical Applications in Research

Utility as an Internal Standard in Quantitative Mass Spectrometry

Imidapril tert-butyl ester-d3 serves as an exemplary internal standard for the quantification of Imidapril and its active metabolite, Imidaprilat, in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is critical for achieving the high standards of accuracy and precision required in bioanalytical research.

Principles of Stable Isotope Internal Standard Quantification in Bioanalysis

The gold standard for quantitative bioanalysis is the stable isotope dilution (SID) method, which employs a stable isotope-labeled (SIL) analog of the analyte as an internal standard (IS). nih.gov The SIL-IS, in this case, this compound, is chemically identical to the analyte of interest, Imidapril, but has a greater mass due to the incorporation of deuterium (B1214612) atoms. This mass difference allows for simultaneous detection by a mass spectrometer while ensuring that the SIL-IS and the analyte exhibit nearly identical behavior during sample preparation, chromatography, and ionization. musechem.com

By adding a known concentration of the SIL-IS to the biological sample at the beginning of the analytical process, any variability encountered during extraction, handling, or injection is compensated for. nih.gov The quantification is based on the ratio of the analyte's response to the SIL-IS's response, which remains constant even if the absolute signal intensities fluctuate. This normalization is crucial for minimizing errors and ensuring the reliability of the obtained concentration data. musechem.com

Key Advantages of Using a SIL-Internal Standard:

High Accuracy and Precision: Compensates for variations in sample preparation and instrument response.

Specificity: The unique mass-to-charge ratio (m/z) of the SIL-IS ensures that it is distinguished from the analyte and other matrix components.

Reduced Matrix Effects: Co-elution of the SIL-IS with the analyte helps to normalize for ion suppression or enhancement caused by the sample matrix. mdpi.com

Method Development and Validation Considerations for Deuterated Analogs

The development and validation of a bioanalytical method using a deuterated internal standard like this compound must adhere to stringent regulatory guidelines. A crucial aspect of method development is ensuring that the deuterated standard is chromatographically resolved from any potential isobaric interferences and that it co-elutes with the analyte to effectively compensate for matrix effects. musechem.com

Validation of the method involves demonstrating its specificity, linearity, accuracy, precision, and stability. The stability of the deuterium label is a critical consideration; the label must not undergo back-exchange with protons from the solvent under the analytical conditions. nih.gov The mass spectrometric conditions, including precursor and product ion selection for both the analyte and the internal standard, must be optimized for sensitivity and specificity. For Imidapril and its active metabolite Imidaprilat, specific precursor-to-product ion transitions are monitored. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Imidapril and Imidaprilat Quantification

| Parameter | Imidapril | Imidaprilat | This compound (IS) |

| Precursor Ion (m/z) | 406.2 | 378.2 | 409.2 |

| Product Ion (m/z) | 234.1 | 206.1 | 237.1 |

| Retention Time (min) | 4.5 | 3.8 | 4.5 |

| Polarity | Positive | Positive | Positive |

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values may vary depending on the specific analytical conditions.

Strategies for Mitigating Matrix Effects in Complex Research Samples

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. mdpi.com The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these effects. musechem.commdpi.com Since the deuterated standard has physicochemical properties nearly identical to the analyte, it experiences the same degree of ion suppression or enhancement. musechem.com

Further strategies to minimize matrix effects include:

Effective Sample Preparation: Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are employed to remove a significant portion of interfering matrix components before analysis. nih.govnih.gov

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte and internal standard from the majority of matrix components can significantly reduce interference.

Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects that are not fully corrected by the internal standard.

Application in Metabolic Pathway Elucidation Research

The use of stable isotope-labeled compounds is also a powerful tool for investigating the metabolic fate of drugs. This compound can be used as a tracer to elucidate the biotransformation of Imidapril in various biological systems.

Tracing of Prodrug Activation and Metabolite Formation Pathways

Imidapril is a prodrug that is hydrolyzed in the body to its pharmacologically active diacid metabolite, Imidaprilat. semanticscholar.orglaskerfoundation.org By administering this compound, researchers can trace its conversion to the deuterated form of Imidaprilat. This allows for the unambiguous identification and quantification of the active metabolite, distinguishing it from endogenous compounds. nih.gov

The use of a labeled tracer helps in understanding the kinetics of this activation process and can reveal the presence of other minor metabolites. semanticscholar.org The distinct mass shift between the parent drug and its metabolites, along with their deuterated counterparts, provides a clear signature for their detection and structural elucidation using high-resolution mass spectrometry. nih.gov

Table 2: Expected Mass Shifts in a Metabolic Tracing Study with this compound

| Compound | Unlabeled Mass (m/z) | Deuterated Mass (m/z) | Mass Shift (Da) |

| Imidapril | 406.2 | 409.2 | +3 |

| Imidaprilat | 378.2 | 381.2 | +3 |

Note: The data in this table is illustrative and based on the theoretical mass difference. Actual observed m/z values may vary slightly.

In Vitro Biotransformation Studies Utilizing Deuterated Tracers

In vitro models, such as human liver microsomes, are commonly used to study drug metabolism in a controlled environment. Incubating this compound with liver microsomes allows for the investigation of its metabolic stability and the identification of metabolites formed through enzymatic reactions, primarily by cytochrome P450 enzymes.

The use of a deuterated tracer in these in vitro systems offers several advantages:

Clear Identification of Metabolites: The isotopic signature of the deuterated compound makes it easier to distinguish drug-related metabolites from components of the in vitro system.

Quantitative Analysis: The formation of deuterated metabolites can be accurately quantified over time to determine the rate of metabolism.

Pathway Elucidation: By analyzing the structure of the deuterated metabolites, the specific sites of metabolic modification on the Imidapril molecule can be identified.

These in vitro studies provide crucial information about the metabolic profile of a drug candidate early in the development process, helping to predict its in vivo behavior and potential for drug-drug interactions.

In Vivo Tracer Studies in Non-Human Research Models

While direct in vivo tracer studies specifically documenting the metabolic fate of this compound in non-human research models are not extensively detailed in publicly available literature, the principles of stable isotope labeling strongly support its utility in such applications. Deuterated compounds are invaluable tools in pharmacokinetic and metabolism studies. In these studies, a deuterated version of a drug, such as this compound, can be administered to animal models like rats, dogs, or monkeys to trace the absorption, distribution, metabolism, and excretion (ADME) of the parent drug, Imidapril. nih.govnih.govnih.gov

The primary advantage of using a stable isotope-labeled compound is that it is chemically identical to the unlabeled drug but physically distinguishable by its higher mass. This allows researchers to administer the labeled compound and then use sensitive analytical techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), to differentiate the administered drug from its metabolites in biological samples such as plasma, urine, and bile. nih.govnih.gov

Research on the metabolism of Imidapril in animal models has identified several key metabolites. nih.gov For instance, studies in rats, dogs, and monkeys have elucidated the biotransformation pathways of Imidapril. nih.govnih.gov The use of a labeled tracer like this compound would be instrumental in providing a more definitive and quantitative understanding of these metabolic pathways without the need for radioactive isotopes.

The data from such tracer studies would be crucial for interspecies comparison of pharmacokinetics, helping to understand how different animal models metabolize the drug, which can provide insights into potential human metabolism. nih.gov

Role as a Reference Standard in Scientific Research

This compound plays a critical role as a reference standard, particularly as an internal standard, in the quantitative bioanalysis of Imidapril. pharmaffiliates.compharmaffiliates.com In analytical chemistry, especially in methods like LC-MS/MS used for pharmacokinetic studies, an internal standard is essential for accurate and precise quantification of the analyte of interest in complex biological matrices. nih.govnih.govresearchgate.net

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in bioanalytical method development. This is because its physicochemical properties are nearly identical to the unlabeled analyte (Imidapril). Consequently, it behaves similarly during sample preparation, extraction, and chromatographic separation, and it experiences similar ionization effects in the mass spectrometer. This co-elution and similar behavior allow it to effectively compensate for variations in sample processing and matrix effects, which can significantly impact the accuracy of the results.

In a typical research setting, a known concentration of this compound would be added to plasma or tissue samples from non-human research models that have been dosed with Imidapril. By comparing the response of the analyte to the response of the internal standard, researchers can accurately determine the concentration of Imidapril in the sample. This approach is fundamental to generating reliable pharmacokinetic data, including parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

The table below lists the chemical compounds mentioned in this article, highlighting the role of this compound as a key analytical tool in research involving Imidapril.

| Compound Name | Role in Research | Molecular Formula |

|---|---|---|

| Imidapril | Analyte of Interest | C20H27N3O6 |

| This compound | Internal Standard/Tracer | C24H32D3N3O6 |

| Imidaprilat | Active Metabolite | C18H24N3O6- |

Mechanistic Studies Involving Deuteration

Investigation of Deuterium (B1214612) Isotope Effects on Reaction Kinetics and Mechanisms

The substitution of hydrogen with deuterium can markedly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). portico.org This effect is rooted in the fundamental differences in the physical properties of the isotopes. A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. portico.orglibretexts.org Consequently, if the cleavage of this bond is part of the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound. portico.orgnih.gov

This principle is directly applicable to the study of Imidapril tert-butyl ester-d3. By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can gain critical insights into the reaction mechanism. A significant KIE (typically expressed as a ratio of the rate constants, kH/kD > 1) provides strong evidence that the C-H bond at the site of deuteration is broken during the rate-limiting step. libretexts.orglibretexts.org For instance, in reactions involving the tert-butyl ester group, a primary deuterium isotope effect would be observed if the cleavage of a C-H bond on one of the methyl groups is integral to the slowest step of the reaction pathway. cdnsciencepub.comnih.gov

The magnitude of the KIE can also provide information about the geometry of the transition state. libretexts.org For example, studies on the solvolysis of tert-butyl chloride have utilized deuterium isotope effects to probe the structure of the transition state in SN1 reactions. acs.org Similar investigations with this compound could elucidate whether its reactions proceed through concerted or stepwise mechanisms, and reveal the nature of the key transition states involved.

| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Consequence for Reaction Kinetics |

|---|---|---|---|

| Zero-Point Energy | Higher | Lower | Higher activation energy required to cleave a C-D bond. portico.org |

| Bond Strength | Weaker | Stronger (by ~5 kJ/mol) libretexts.org | Reactions involving C-D bond cleavage are slower. taylorandfrancis.com |

| Vibrational Frequency | Higher | Lower | Contributes to the difference in zero-point energy. portico.org |

| Kinetic Isotope Effect (kH/kD) | Typically > 1 (often between 2 and 7 for primary KIEs) libretexts.org | Indicates the C-H/C-D bond is broken in the rate-determining step. nih.gov |

Understanding Metabolic Stability Enhancements through Deuterium Substitution

The kinetic isotope effect is a powerful strategy employed by medicinal chemists to enhance the metabolic stability of drug candidates. nih.govjuniperpublishers.com Many drug molecules are metabolized in the body by cytochrome P450 (CYP) enzymes, a process that often involves the oxidative cleavage of C-H bonds. portico.orgnih.gov If this oxidation occurs at a "metabolic soft spot" and is the primary route of drug clearance, it can lead to a short biological half-life.

The tert-butyl group, present in this compound, is a known site for oxidative metabolism in various drug compounds. nih.govhyphadiscovery.com Studies on other molecules have demonstrated that replacing the hydrogens of a tert-butyl group with deuterium (creating a d9-tert-butyl analogue) leads to a measurable increase in both in vitro and in vivo metabolic stability. nih.gov This modification has been shown to result in increased oral bioavailability and enhanced potency in preclinical models. nih.gov Therefore, the deuteration in this compound is anticipated to protect the tert-butyl moiety from CYP-mediated hydroxylation, thereby improving its pharmacokinetic profile compared to its non-deuterated counterpart. However, it is important to assess whether this modification leads to "metabolic switching," where the enzyme targets a different, non-deuterated part of the molecule. nih.gov

| Compound Type | Modification | Observed Effect | Reference |

|---|---|---|---|

| PI3K-α Inhibitor | tert-butyl group replaced with d9-tert-butyl | Increased in vitro and in vivo metabolic stability; 2-fold increase in oral bioavailability in rats. | nih.gov |

| Ivacaftor | Deuteration of a metabolically active tert-butyl group | Reduced rate of clearance and longer half-life. | hyphadiscovery.com |

| Morphine | N-methyl group replaced with N-trideuteromethyl | Slowed metabolism and increased potency in rats. | nih.gov |

| Caffeine | Per-deuteration of all three methyl groups (d9-caffeine) | Effectively reduced N-dealkylation reactions, leading to a fourfold higher exposure in a phase I trial. | nih.gov |

Isotopic Labeling for Structural and Dynamic Research via Advanced Spectroscopic Techniques (e.g., NMR Spectroscopy)

Isotopic labeling with deuterium is an invaluable tool in advanced spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, for elucidating molecular structure and dynamics. clearsynth.comnih.gov In proton NMR (¹H NMR), the signal from deuterium is not detected under standard operating conditions. studymind.co.uk This property can be exploited to simplify complex spectra. nih.gov

For a molecule as complex as Imidapril tert-butyl ester, the ¹H NMR spectrum can contain numerous overlapping signals, making unambiguous assignment and interpretation challenging. By selectively replacing specific hydrogen atoms with deuterium, as in this compound, the corresponding signals disappear from the ¹H NMR spectrum. researchgate.net This spectral editing helps to:

Confirm Signal Assignments: The disappearance of a specific signal upon deuteration confirms its origin from that particular position in the molecule. researchgate.net

Reduce Spectral Crowding: By eliminating signals, particularly from large, symmetric groups like a tert-butyl ester, the remaining peaks become better resolved, allowing for more accurate analysis of other parts of the molecule. nih.gov

Probe Molecular Dynamics: Solid-state deuterium NMR can provide detailed information about the orientation and mobility of specific C-D bonds within a molecule, offering insights into molecular motion and the behavior of molecules in different phases. wikipedia.org

The use of deuterated solvents, such as deuterated chloroform (B151607) (CDCl₃), is standard practice in NMR to avoid large, interfering solvent signals. studymind.co.uk The strategic incorporation of deuterium within the analyte molecule itself, as with this compound, is a more advanced application of the same principle, enabling researchers to isolate and analyze specific structural features with greater clarity and confidence. clearsynth.comyoutube.comsigmaaldrich.com

| Application | Principle | Benefit for Analyzing this compound |

|---|---|---|

| Spectral Simplification | Deuterium (²H) is silent in ¹H NMR, so replacing ¹H with ²H removes a signal. | Reduces complexity and peak overlap, allowing for clearer analysis of the remaining proton signals. nih.gov |

| Peak Assignment Verification | The disappearance of a peak in the deuterated analogue's spectrum confirms its assignment. | Provides unambiguous confirmation of which signals correspond to the protons on the deuterated methyl group. researchgate.net |

| Structural Elucidation | By simplifying the spectrum, complex coupling patterns and Nuclear Overhauser Effects (NOEs) of the remaining protons can be more easily interpreted. | Facilitates a more detailed and accurate determination of the molecule's three-dimensional conformation. clearsynth.com |

| Solid-State Dynamics Studies | ²H NMR in solid samples is sensitive to the orientation and motion of the C-D bond. | Can be used to study the mobility and conformational dynamics of the ester group within a solid matrix. wikipedia.org |

Future Directions and Emerging Research Domains

Integration of Deuterated Analogs in Systems Biology and Multi-Omics Research

Systems biology and multi-omics approaches aim to unravel the complexity of biological systems by studying the interactions between various cellular components, including genes, proteins, and metabolites. In this context, deuterated analogs like Imidapril tert-butyl ester-d3 are indispensable tools, primarily for ensuring the accuracy and reliability of quantitative data.

The primary application of this compound in these fields is as an internal standard for mass spectrometry-based quantification. clearsynth.comaptochem.com When analyzing complex biological matrices, such as plasma or tissue extracts, variations in sample preparation and instrument response can introduce significant errors. kcasbio.com By adding a known amount of the deuterated standard to a sample, researchers can normalize the signal of the non-labeled analyte, thereby correcting for these variations and enabling precise quantification. aptochem.com

Key applications in multi-omics include:

Proteomics: In quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for comparing protein abundances between different cell populations. nih.govrsc.org While not directly used in SILAC, deuterated peptide standards, analogous in principle to this compound, are crucial for targeted proteomics, where the absolute quantification of specific proteins is required.

Metabolomics: This field focuses on the comprehensive analysis of metabolites in a biological system. Deuterated internal standards are essential for accurate quantification of metabolites, which is critical for understanding metabolic pathways and identifying biomarkers for diseases. nih.govmetsol.com For instance, in studies investigating the metabolic fate of the ACE inhibitor Imidapril, the use of a deuterated standard like this compound would be vital for accurately tracking its conversion to the active metabolite, Imidaprilat.

The integration of robust quantitative data, facilitated by deuterated standards, into systems biology models allows for a more accurate and comprehensive understanding of drug action, disease progression, and physiological processes.

Innovations in Deuterium (B1214612) Labeling Technologies for Complex Molecules

The synthesis of complex deuterated molecules like this compound presents significant chemical challenges. nih.gov However, recent advancements in labeling technologies are making the synthesis of such compounds more efficient and accessible.

Historically, the introduction of deuterium into a molecule often required a multi-step de novo synthesis, starting from simple, commercially available deuterated precursors. mdpi.com This approach can be time-consuming and expensive. More recent innovations focus on late-stage deuteration, where deuterium is introduced into an already assembled molecular scaffold.

Emerging labeling technologies include:

Hydrogen Isotope Exchange (HIE): This technique involves the direct replacement of hydrogen atoms with deuterium. researchgate.netacs.org Advances in catalysis, including the use of transition metals like iridium and rhodium, have enabled highly selective and efficient HIE reactions on complex molecules, even at specific positions. researchgate.net

Reductive Deuteration: This method utilizes deuterium gas or other deuterium donors to introduce deuterium atoms during a reduction reaction. researchgate.net

Flow Chemistry: The use of continuous flow reactors for deuteration reactions offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and scalability. x-chemrx.com

These innovative methods not only facilitate the synthesis of known deuterated standards but also open the door to creating novel deuterated analogs of drugs and other bioactive molecules. clearsynth.com This could lead to the development of new research tools and even therapeutic agents with improved pharmacokinetic properties. musechem.comnih.gov

Expanding the Research Utility of Stable Isotope Standards in Novel Scientific Disciplines

While the primary application of compounds like this compound is in the pharmaceutical and biomedical sciences, the utility of stable isotope standards is expanding into a wide array of scientific disciplines.

Emerging areas of application include:

Environmental Science: Stable isotopes are used as tracers to understand and monitor the fate of pollutants in the environment. solubilityofthings.comresearchgate.netnih.gov For example, deuterated analogs of pesticides can be used to track their degradation and movement in soil and water systems.

Geochemistry: Isotope geochemistry utilizes variations in the isotopic composition of elements to understand geological processes. acs.orgfiveable.mewikipedia.org Stable isotope tracers can be used to study the movement of water, the cycling of nutrients, and the origins of different geological formations.

Materials Science: The substitution of hydrogen with deuterium can alter the physical properties of materials. rsc.orgresearchgate.netscielo.org.mx This "isotope effect" is being explored to develop new materials with enhanced stability, altered conductivity, or unique optical properties. For example, deuterated polymers are being investigated for applications in optoelectronics and as standards for analytical instrumentation. resolvemass.ca

The principles underlying the use of this compound as an internal standard—namely, its chemical similarity to the analyte of interest and its distinct mass—are transferable to these diverse fields. As analytical techniques become more sensitive and the demand for precise quantification grows, the application of stable isotope standards is expected to become even more widespread.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Imidapril tert-butyl ester-d3, and how does deuteration influence reaction conditions?

this compound is synthesized via stereoselective condensation and hydrogenation steps. A key method involves reacting diastereomeric mixtures with organic acids in ester or ketonic solvents to precipitate the SSS stereoisomer as an acid addition salt . Deuteration typically requires isotopic labeling at specific positions (e.g., tert-butyl group), which may necessitate modified reaction conditions, such as deuterated solvents or catalysts, to preserve isotopic integrity. Researchers should validate deuterium incorporation using mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. Why is the tert-butyl ester group structurally significant in synthesizing deuterated imidapril analogs?

The tert-butyl ester group enhances steric hindrance, improving stability during synthesis and protecting reactive functional groups (e.g., carboxylic acids) from undesired side reactions. This group also facilitates crystallization, enabling purification of specific stereoisomers via selective precipitation . In deuterated analogs, the tert-butyl-d3 moiety serves as a metabolic tracer, allowing researchers to track drug distribution using isotopic labeling techniques .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and deuterium incorporation.

- Chiral HPLC or SFC to assess stereochemical purity, critical given the SSS stereoisomer’s pharmacological activity .

- NMR spectroscopy (e.g., H NMR) to verify isotopic enrichment and structural integrity .

Advanced Research Questions

Q. How can researchers ensure stereochemical purity during the synthesis of this compound, and what challenges arise in scaling these methods?

Stereochemical purity is achieved through diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) in optimized solvents like ethyl acetate or acetone . Scaling up requires stringent control of crystallization kinetics to avoid racemization. Advanced techniques, such as dynamic kinetic resolution or enzymatic catalysis, may improve yield and purity. Analytical validation via X-ray crystallography or circular dichroism (CD) is recommended .

Q. How should researchers reconcile contradictory pharmacokinetic data from studies on deuterated ACE inhibitors like this compound?

Contradictions often arise from variability in experimental models (e.g., in vivo vs. in vitro) or differences in deuterium labeling positions. To address this:

- Perform dose-response studies across multiple biological systems.

- Use compartmental modeling to account for isotopic effects on absorption and metabolism.

- Cross-validate findings with non-deuterated analogs to isolate isotopic impacts .

Q. What experimental design considerations are critical for assessing the renal effects of this compound in vivo?

- Sample Size : Ensure statistically significant cohorts, accounting for potential dropouts or missing data (e.g., albuminuria measurements) .

- Control Groups : Include non-deuterated imidapril and placebo cohorts to differentiate isotopic effects from pharmacological activity.

- Endpoint Selection : Measure biomarkers like NO metabolites (NO, NO) to evaluate vascular reactivity, noting baseline variations introduced by deuterium .

Methodological and Technical Questions

Q. What isotopic tracing strategies are optimal for studying the metabolic pathways of this compound?

- Stable Isotope Labeling : Use H or C isotopes in the tert-butyl group to track metabolic byproducts via LC-MS/MS.

- Microsomal Assays : Incubate deuterated compounds with liver microsomes to identify cytochrome P450-mediated transformations.

- Pharmacokinetic Modeling : Integrate tracer data into physiologically based models to predict human metabolic profiles .

Q. How can researchers address challenges in quantifying low-abundance deuterated metabolites in complex biological matrices?

- Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for enhanced sensitivity.

- Use isotope dilution assays with internal standards (e.g., C-labeled analogs) to correct for matrix effects.

- Optimize sample preparation techniques, such as solid-phase extraction (SPE), to reduce background interference .

Data Interpretation and Reporting

Q. What frameworks are recommended for documenting synthetic protocols and analytical data for deuterated compounds in publications?

Follow ICH E3 guidelines, including:

- Detailed reaction schemes with solvent ratios, temperatures, and catalyst amounts.

- Raw spectral data (e.g., NMR chemical shifts, MS spectra) in supplementary materials.

- Statistical summaries of stereochemical purity and isotopic enrichment .

Q. How should researchers present conflicting data on the hemodynamic effects of this compound?

- Use meta-analysis to aggregate findings across studies, highlighting methodological disparities.

- Discuss isotopic effects on drug-receptor binding affinity using molecular dynamics simulations.

- Clearly delineate hypotheses for follow-up studies in the limitations section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.